molecular formula C18H18ClN3O6S B3453971 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide CAS No. 313238-52-7

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B3453971
CAS No.: 313238-52-7
M. Wt: 439.9 g/mol
InChI Key: GZAKLGXDOJYMTQ-UHFFFAOYSA-N
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Description

This benzamide derivative features a chloro-substituted benzamide core with a morpholinylsulfonyl group at position 5 and a 2-methyl-5-nitrophenylamine group at the amide nitrogen. This structural framework is common in pharmaceuticals targeting enzymes or receptors, such as kinase inhibitors or P2X7 antagonists .

Properties

IUPAC Name

2-chloro-N-(2-methyl-5-nitrophenyl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O6S/c1-12-2-3-13(22(24)25)10-17(12)20-18(23)15-11-14(4-5-16(15)19)29(26,27)21-6-8-28-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAKLGXDOJYMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501155182
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313238-52-7
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313238-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2-methyl-5-nitrophenyl)-5-(4-morpholinylsulfonyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501155182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Chlorination: Addition of the chloro group to the benzene ring.

    Sulfonylation: Attachment of the morpholinylsulfonyl group.

    Amidation: Formation of the benzamide linkage.

Each step requires specific reagents and conditions, such as concentrated acids for nitration, chlorinating agents like thionyl chloride, and sulfonyl chlorides for sulfonylation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name / Evidence ID Key Substituents Molecular Weight Target/Activity Solubility & Bioavailability Notes
Target Compound 5-Morpholinylsulfonyl, 2-methyl-5-nitro ~420 (estimated) Enzyme inhibition, receptor binding Moderate solubility due to morpholine
4-Chlorophenylsulfamoyl analog 4-Chlorophenylsulfamoyl, 4-nitro ~435 MtDprE1 inhibition Lower solubility (hydrophobic aryl)
CNS P2X7 Antagonist 5-Fluoropyrimidinyl, difluoro-cyclohexyl ~450 P2X7 receptor antagonist High CNS penetration (fluorinated)
ZVT Triazole, 4-fluorophenoxyethyl sulfide ~470 MtKasA inhibition Moderate (sulfide enhances lipophilicity)
Thiadiazolyl analog 1,3,4-Thiadiazole 388.85 Kinase inhibition High solubility (thiadiazole polarity)

Biological Activity

2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H16ClN3O4S
  • Molecular Weight : 373.82 g/mol
  • IUPAC Name : this compound

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes and pathways involved in cellular signaling. Notably, it targets phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in regulating various cellular processes including growth, proliferation, and survival.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Anti-inflammatory Effects

The compound also shows promise in modulating inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and chemokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

  • Research Findings : A study on animal models of inflammation indicated that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels.

Data Table: Summary of Biological Activities

Activity TypeEffectReference Study
AnticancerInduces apoptosisIn vitro studies on cancer lines
Anti-inflammatoryReduces cytokine levelsAnimal model studies
Enzyme InhibitionPI3K pathway inhibitionPharmacological assays

Q & A

Q. What are the optimized synthetic routes for 2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including sulfonation of the benzamide core and subsequent functionalization with morpholine and nitro groups. Key steps require precise control of temperature (e.g., 60–80°C for sulfonation) and solvent selection (e.g., dimethyl sulfoxide for polar intermediates). Catalysts such as palladium-based complexes may enhance coupling efficiency. Impurities often arise from incomplete nitro-group reduction or competing side reactions; purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions on the aromatic rings, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography is essential for confirming stereochemistry, particularly the orientation of the morpholino-sulfonyl group. Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) .

Q. What in vitro bioactivity screening methodologies are recommended for initial pharmacological evaluation?

Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency against specific biological targets?

  • Core modifications : Replace the chloro group with fluoro or bromo to evaluate electronic effects.
  • Morpholino-sulfonyl substitution : Compare with piperazine or thiomorpholine analogs to assess sulfonamide flexibility.
  • Nitro-group positioning : Synthesize ortho- vs. para-nitro derivatives to study steric and electronic impacts on receptor binding .

Q. How should researchers address contradictory data in bioactivity assays (e.g., varying IC₅₀ values across studies)?

  • Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).
  • Validate target engagement : Use orthogonal methods (e.g., surface plasmon resonance for binding affinity).
  • Statistical analysis : Apply ANOVA to identify outliers caused by batch-to-batch compound variability .

Q. What methodologies are suitable for evaluating the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in phosphate-buffered saline (PBS) at 37°C and monitor degradation via HPLC.
  • Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation.
  • Photostability : Expose to UV-Vis light and track decomposition products with LC-MS .

Q. How can computational modeling (e.g., molecular docking) guide the design of analogs with improved target selectivity?

  • Docking simulations : Use AutoDock Vina to predict binding modes to P2X7 receptors or kinase domains.
  • Pharmacophore mapping : Identify critical hydrogen-bonding (morpholino oxygen) and hydrophobic (chloro-phenyl) interactions.
  • ADMET prediction : SwissADME or ProTox-II to prioritize analogs with favorable pharmacokinetics .

Q. What analytical strategies are recommended for identifying metabolites in preclinical studies?

  • High-resolution LC-MS/MS : Detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Isotopic labeling : Use ¹⁴C-labeled compound to track metabolic pathways in rodent models.
  • NMR-based metabolomics : Compare pre- and post-dose biofluids for pathway disruption .

Q. How can enantiomer separation be achieved for chiral derivatives of this compound?

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H).
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives.
  • Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures .

Q. What experimental approaches are needed to elucidate the compound’s mechanism of protein interaction?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to purified receptors.
  • Cryo-EM : Resolve compound-bound protein complexes at near-atomic resolution.
  • Mutagenesis : Replace key residues (e.g., Tyr⁴⁵⁶ in kinase domains) to validate binding pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-methyl-5-nitrophenyl)-5-(morpholin-4-ylsulfonyl)benzamide

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